molecular formula C9H12N2O5S B2962933 2-(4-Nitrophenylamino)ethyl methanesulfonate CAS No. 100418-51-7

2-(4-Nitrophenylamino)ethyl methanesulfonate

Cat. No.: B2962933
CAS No.: 100418-51-7
M. Wt: 260.26
InChI Key: YKTPZHLIRGSOOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitrophenylamino)ethyl methanesulfonate is a chemical compound with the molecular formula C9H12N2O5S and a molecular weight of 260.27 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(4-Nitrophenylamino)ethyl methanesulfonate typically involves the reaction of 2-(4-nitrophenylamino)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4-Nitrophenylamino)ethyl methanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Nitrophenylamino)ethyl methanesulfonate is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenylamino)ethyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in modifying proteins and other biomolecules .

Comparison with Similar Compounds

Similar compounds to 2-(4-Nitrophenylamino)ethyl methanesulfonate include:

This compound is unique due to its specific combination of a nitrophenylamino group and a methanesulfonate ester, which imparts distinct reactivity and applications in research and industry.

Properties

IUPAC Name

2-(4-nitroanilino)ethyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c1-17(14,15)16-7-6-10-8-2-4-9(5-3-8)11(12)13/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTPZHLIRGSOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCNC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.